molecular formula C22H22N2O4 B5308759 N'-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE

N'-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE

Cat. No.: B5308759
M. Wt: 378.4 g/mol
InChI Key: UDSLYQMYKYHIAO-UCQKPKSFSA-N
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Description

N’-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, ether, and hydrazide functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

N-[(Z)-[3-[(4-ethylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-3-16-6-9-19(10-7-16)28-15-18-13-17(8-11-20(18)26-2)14-23-24-22(25)21-5-4-12-27-21/h4-14H,3,15H2,1-2H3,(H,24,25)/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSLYQMYKYHIAO-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=N\NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-ethylphenol with formaldehyde to form 4-ethylphenoxymethyl alcohol. This intermediate is then reacted with 4-methoxybenzaldehyde to yield the corresponding benzylidene derivative. Finally, the benzylidene derivative undergoes a condensation reaction with 2-furohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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